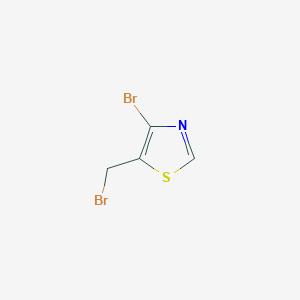
4-Bromo-5-(bromomethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(bromomethyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the thiazole ring and the other to a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(bromomethyl)thiazole typically involves the bromination of 5-methylthiazole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(bromomethyl)thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 5-methylthiazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of 5-methylthiazole.
Scientific Research Applications
4-Bromo-5-(bromomethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(bromomethyl)thiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering biochemical pathways. The presence of bromine atoms can enhance the compound’s reactivity, facilitating its interaction with target molecules.
Comparison with Similar Compounds
5-Bromothiazole: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
4-(Bromomethyl)thiazole: Similar structure but lacks the additional bromine atom on the ring.
2-Bromo-5-(bromomethyl)thiazole: Different bromination pattern, leading to distinct reactivity and applications.
Uniqueness: 4-Bromo-5-(bromomethyl)thiazole’s dual bromination provides unique reactivity, making it a versatile intermediate for various chemical transformations. Its structure allows for selective modifications, enhancing its utility in synthetic chemistry and research applications.
Properties
Molecular Formula |
C4H3Br2NS |
|---|---|
Molecular Weight |
256.95 g/mol |
IUPAC Name |
4-bromo-5-(bromomethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3Br2NS/c5-1-3-4(6)7-2-8-3/h2H,1H2 |
InChI Key |
ZGENVPIDMFBEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















